

Application Notes and Protocols for the Synthesis and Evaluation of Pichromene

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Compound of Interest			
Compound Name:	Pichromene		
Cat. No.:	B122206	Get Quote	

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Abstract

Pichromene (also known as S14161; 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene) is a synthetic chromene derivative that has emerged as a promising anti-cancer agent.[1] It functions as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer.[2] This document provides detailed experimental procedures for the synthesis of **Pichromene**, summarizes its biological activity, and illustrates its mechanism of action through the PI3K/AKT signaling pathway.

Data Presentation

The anti-proliferative activity of **Pichromene** has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values.



Cell Line	Cancer Type	Parameter	Value (μM)
K562	Chronic Myelogenous Leukemia	GI50	1.24[1]
LP-1	Multiple Myeloma	GI50	0.57[1]
MDA-MB-231	Breast Cancer	GI50	8.53[1]
U-87MG ATCC	Glioblastoma	GI50	18.72[1]
B16	Melanoma	GI50	23.28[1]
Platelets (human)	-	IC50	3.79[1]

Experimental Protocols

The synthesis of **Pichromene** is typically achieved through an oxa-Michael-Henry cascade reaction between a substituted salicylaldehyde and a β -nitrostyrene derivative. Two effective organocatalytic methods are detailed below.

Protocol 1: L-Pipecolic Acid Catalyzed Synthesis

This protocol is based on the method described by Luu et al. and affords **Pichromene** in high yield.

Materials:

- 3-Ethoxysalicylaldehyde
- 4-Fluoro-β-nitrostyrene
- · L-Pipecolic acid
- · Toluene, dry
- · Ethyl acetate
- Saturated aqueous ammonium chloride (NH4Cl) solution



- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate (MgSO4), anhydrous
- Silica gel for column chromatography
- n-Hexane

Procedure:

- To a reaction vessel, add 3-ethoxysalicylaldehyde (1 equivalent), 4-fluoro-β-nitrostyrene (1 equivalent), and L-pipecolic acid (0.2 equivalents).
- Add dry toluene to dissolve the reactants.
- Stir the reaction mixture at 80°C under an inert atmosphere (e.g., Argon) for 24 hours.
- After 24 hours, cool the reaction mixture to room temperature.
- Quench the reaction by adding a saturated aqueous solution of NH4Cl.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an ethyl acetate/nhexane gradient to yield pure **Pichromene**.

Quantitative Data:

Parameter	Value
Yield	82%



Protocol 2: L-Proline and Triethylamine Catalyzed Synthesis

This alternative method, described in studies on **Pichromene** analogs, also provides an efficient route to the target compound.

Materials:

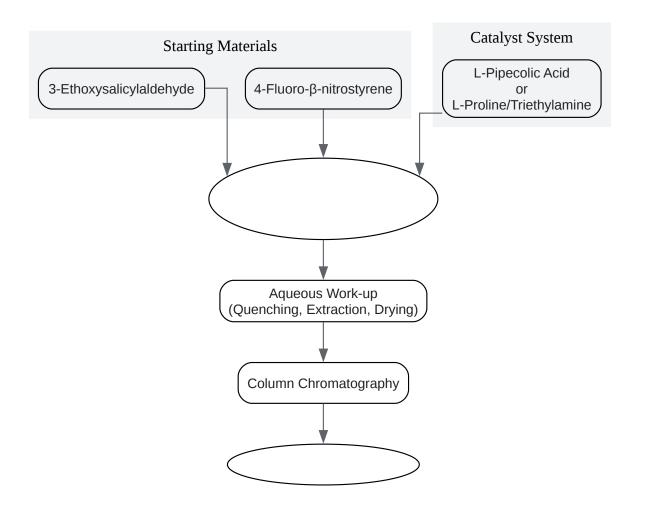
- 3-Ethoxysalicylaldehyde
- 4-Fluoro-β-nitrostyrene
- L-Proline
- Triethylamine
- Toluene
- Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

- Combine 3-ethoxysalicylaldehyde (1 equivalent) and 4-fluoro-β-nitrostyrene (1 equivalent) in toluene.
- Add catalytic amounts of L-proline and triethylamine to the mixture.
- Stir the reaction at an elevated temperature (e.g., 90°C) and monitor the reaction progress by thin-layer chromatography.
- Upon completion, cool the reaction mixture and perform an aqueous work-up as described in Protocol 1 (quenching, extraction, washing, and drying).
- Purify the crude product by silica gel column chromatography to obtain **Pichromene**.

Mandatory Visualizations Pichromene Synthesis Workflow



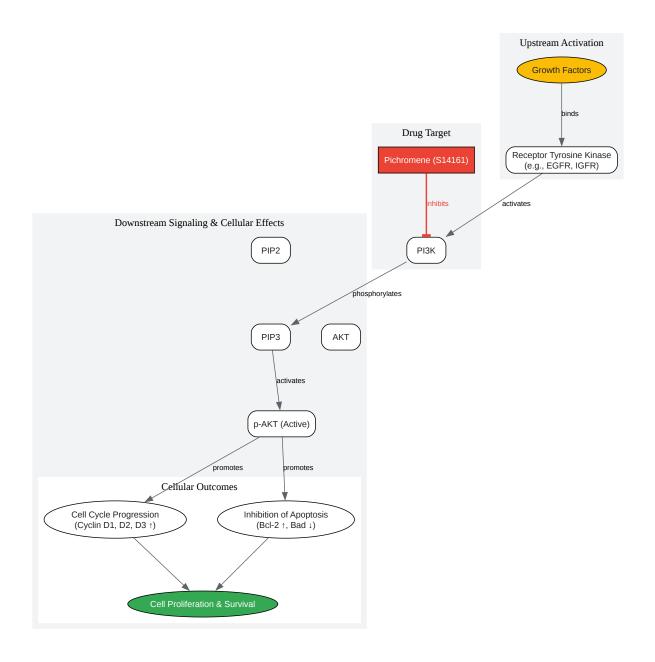


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Caption: Workflow for the organocatalytic synthesis of **Pichromene**.

Pichromene's Mechanism of Action via PI3K/AKT Signaling Pathway Inhibition





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References

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- 2. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
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